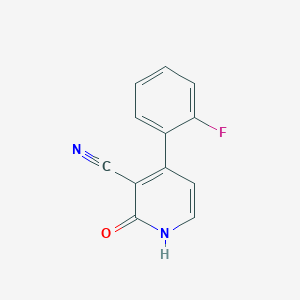

4-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, and stability. The compound’s chemical properties like its acidity or basicity, its reactivity with other compounds, and its spectroscopic properties are also studied .Applications De Recherche Scientifique

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of pyridine derivatives, including 4-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, have been explored extensively. These compounds have been analyzed using techniques like X-ray diffraction and Hirshfeld surface analysis. Such studies are crucial for understanding the intermolecular interactions and the conformational details of these molecules (Venkateshan et al., 2019).

Synthesis and Spectroscopic Analysis

Synthesis and spectroscopic analysis of pyridine derivatives have been a significant area of research. Techniques like IR, electronic spectroscopy, UV–vis absorption, and fluorescence spectroscopy have been used to investigate these compounds. Such studies provide insights into the structural features and optical properties of pyridine derivatives (Cetina et al., 2010).

Anticancer Properties

Some pyridine derivatives have been studied for their anticancer properties. For example, 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile demonstrated significant cytotoxic activity against certain cancer cell lines. These studies involve analyzing the compound's ability to induce apoptosis and cell cycle arrest, providing a basis for developing new chemotherapeutic agents (Ahagh et al., 2019).

Synthesis of Novel Compounds

The synthesis of new pyridine derivatives, including various substituted pyrazoles, pyrimidines, and azolopyrimidines, is another significant area of research. These studies contribute to the development of new compounds with potential applications in various fields, including medicine and materials science (Ali et al., 2016).

Photochemistry and Electron Transfer

Pyridine derivatives have been studied in the context of photochemistry and electron transfer. These studies focus on understanding the intramolecular electron transfer processes in these compounds, which is crucial for the development of new photoinduced electron-transfer systems (Fasani et al., 2006).

Mécanisme D'action

Target of Action

A structurally similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has been identified as an inhibitor of equilibrative nucleoside transporters (ents), with a higher selectivity towards ent2 than ent1 . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .

Mode of Action

Based on the similar compound fpmint, it can be inferred that the compound might interact with its targets (ents) and inhibit their function . This inhibition could lead to changes in nucleotide synthesis and adenosine function .

Biochemical Pathways

Given the potential target of ents, it can be inferred that the compound might affect pathways related to nucleotide synthesis and adenosine function .

Pharmacokinetics

The bioavailability of EF-24 was 60% and 35% after oral and intraperitoneal administration, respectively . These findings might provide some insights into the ADME properties of 4-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Result of Action

Based on the potential target of ents, it can be inferred that the compound might affect nucleotide synthesis and adenosine function, leading to potential changes at the molecular and cellular levels .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of chemical compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(2-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2O/c13-11-4-2-1-3-9(11)8-5-6-15-12(16)10(8)7-14/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCFLASJUPWEIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)NC=C2)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2930235.png)

![6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2930239.png)

![2-((2-Methoxy-5-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2930240.png)

![2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2930242.png)

![1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile](/img/structure/B2930243.png)

![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2930247.png)

![6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide](/img/structure/B2930248.png)

![3-allyl-2-((3-chlorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2930258.png)